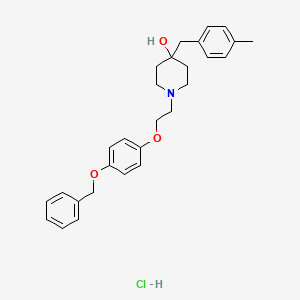
1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride
概要
説明
1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring substituted with benzyloxyphenoxy and methylbenzyl groups, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
The synthesis of 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-benzyloxyphenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 4-benzyloxyphenoxyethyl bromide: The 4-benzyloxyphenol is then reacted with ethylene bromide to form the corresponding bromide.
Synthesis of the piperidine derivative: The 4-benzyloxyphenoxyethyl bromide is reacted with 4-hydroxy-4-(4-methylbenzyl)piperidine in the presence of a base to form the desired compound.
Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
化学反応の分析
1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: Researchers investigate its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
類似化合物との比較
1-(2-(4-(benzyloxy)phenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and selective dopamine reuptake inhibitor, highlighting the diverse pharmacological profiles of piperidine derivatives.
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A similar compound with hydroxyl groups, studied for its potential as an NMDA receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-[2-(4-phenylmethoxyphenoxy)ethyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3.ClH/c1-23-7-9-24(10-8-23)21-28(30)15-17-29(18-16-28)19-20-31-26-11-13-27(14-12-26)32-22-25-5-3-2-4-6-25;/h2-14,30H,15-22H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPPSQDBDQUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)OCC4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193357-90-3 | |
| Record name | 4-Piperidinol, 4-[(4-methylphenyl)methyl]-1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193357-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















